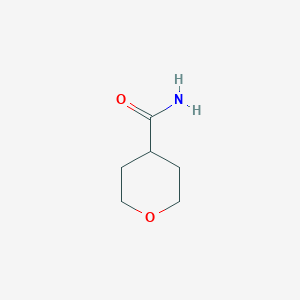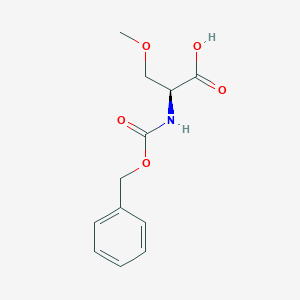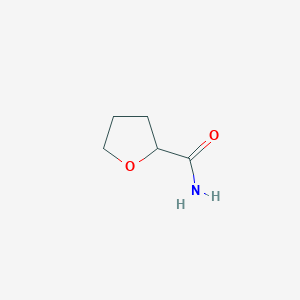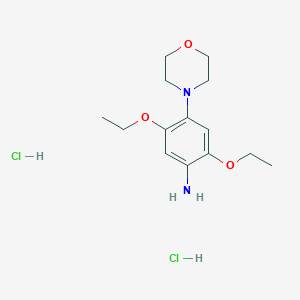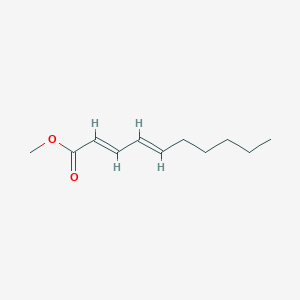![molecular formula C10H18O2 B153608 (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane CAS No. 128993-92-0](/img/structure/B153608.png)
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane, also known as DMSD, is a spiroacetal compound that has gained significant attention in the field of organic chemistry due to its unique structural properties. DMSD has been synthesized using various methods, and its potential applications in scientific research have been explored.
Wissenschaftliche Forschungsanwendungen
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has potential applications in scientific research, including its use as a chiral building block in organic synthesis. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a starting material for the synthesis of various spiroacetal compounds, which have potential applications in drug discovery. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has also been used as a chiral ligand in asymmetric catalysis. Furthermore, (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has been used as a solvent for the synthesis of metal-organic frameworks.
Wirkmechanismus
The mechanism of action of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is not well understood. However, it is believed that (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can undergo ring-opening reactions to form reactive intermediates, which can participate in various chemical reactions. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has been shown to undergo ring-opening reactions with alcohols, amines, and thiols. These reactions can be used to synthesize various spiroacetal compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane. However, studies have shown that (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane is not toxic to cells and has low cytotoxicity. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has also been shown to have low acute toxicity in mice. Further studies are needed to investigate the potential biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane.
Vorteile Und Einschränkungen Für Laborexperimente
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane has several advantages for lab experiments, including its ease of synthesis and high yield. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can also be used as a chiral building block in organic synthesis and as a chiral ligand in asymmetric catalysis. However, the limitations of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane include its limited solubility in water and its potential reactivity with other chemicals. Care should be taken when handling (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane to avoid exposure to skin and eyes.
Zukünftige Richtungen
Future research on (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane should focus on its potential applications in drug discovery and asymmetric catalysis. (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a starting material for the synthesis of various spiroacetal compounds, which have potential applications in drug discovery. Furthermore, (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be used as a chiral ligand in asymmetric catalysis. Further studies are needed to investigate the potential biochemical and physiological effects of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane. Additionally, new methods for the synthesis of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane should be developed to improve the yield and reduce the reaction time.
Synthesemethoden
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane can be synthesized using various methods, including a one-pot reaction of 2,3-dimethyl-1,3-butadiene and formaldehyde, followed by a spirocyclization reaction. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with paraformaldehyde in the presence of a Lewis acid catalyst, followed by spirocyclization. The yield of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane using these methods ranges from 50% to 80%. These methods have been optimized to reduce the reaction time and increase the yield of (7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane.
Eigenschaften
CAS-Nummer |
128993-92-0 |
|---|---|
Produktname |
(7R,9R)-7,9-Dimethyl-6,10-dioxaspiro[4.5]decane |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(7R,9R)-7,9-dimethyl-6,10-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H18O2/c1-8-7-9(2)12-10(11-8)5-3-4-6-10/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
MLRVHGZYWWKPPB-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](OC2(O1)CCCC2)C |
SMILES |
CC1CC(OC2(O1)CCCC2)C |
Kanonische SMILES |
CC1CC(OC2(O1)CCCC2)C |
Synonyme |
6,10-Dioxaspiro[4.5]decane,7,9-dimethyl-,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



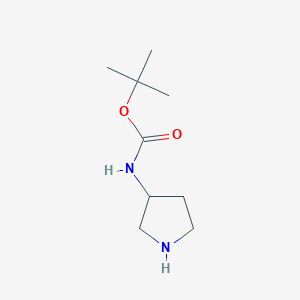
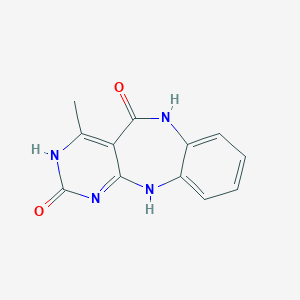
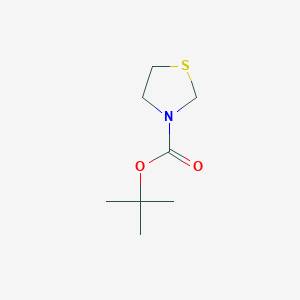
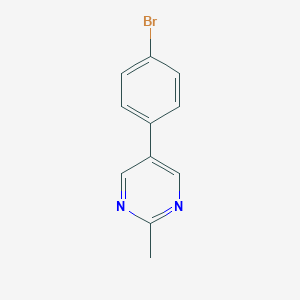
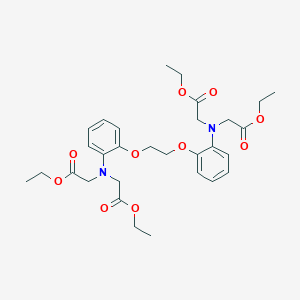
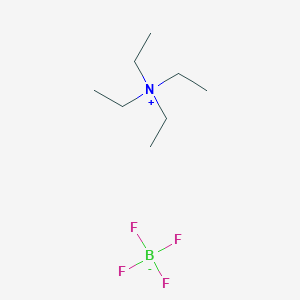
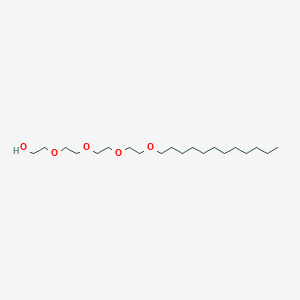
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)
